molecular formula C12H14N4 B1488981 3-Azido-1-cinnamylazetidine CAS No. 2098160-55-3

3-Azido-1-cinnamylazetidine

Cat. No. B1488981
CAS RN: 2098160-55-3
M. Wt: 214.27 g/mol
InChI Key: OQQGWWSXIOXSPT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-cinnamylazetidine (3-A1CA) is a novel synthetic compound that has recently been studied for its potential applications in the areas of scientific research and laboratory experiments. 3-A1CA is an azetidine derivative with a cinnamyl group at the 1-position, and is a member of the azetidine family. It is a highly reactive compound, and its structure is similar to that of other azetidines, such as 2-azido-4-methylazetidine (2-AMAZ) and 4-azido-2-methylazetidine (4-AMAZ). 3-A1CA has been studied for its potential applications in the areas of scientific research, laboratory experiments, and drug development.

Scientific Research Applications

Mechanism of Action

AZT operates primarily by inhibiting HIV reverse transcriptase, effectively blocking the reverse transcription of viral RNA into DNA, which is a crucial step in the HIV replication cycle. This mechanism of action underscores the compound's potency as an antiretroviral agent. Studies have shown that AZT can be incorporated into DNA, suggesting a possible mechanism for its effectiveness as well as its toxicity, particularly in relation to mitochondrial DNA (Sommadossi et al., 1989).

Antiviral Applications

The primary application of AZT and its analogs has been in the treatment of HIV-1 infection, with efficacy demonstrated in both mono and combination therapies. The development of novel prodrugs and analogs aims to enhance antiviral activity, reduce toxicity, and improve pharmacokinetic properties, including increasing plasma half-life and enhancing drug delivery for site-specific targeting (Parang et al., 2000).

Drug Interaction and Resistance

Research has highlighted the importance of understanding drug-drug interactions, especially in multi-drug therapy regimes. Studies have shown that AZT can interact with other medications in complex ways, influencing its efficacy and toxicity. Additionally, the emergence of drug-resistant HIV strains necessitates ongoing research into new compounds and treatment strategies (Zhu et al., 2008).

properties

IUPAC Name

3-azido-1-[(E)-3-phenylprop-2-enyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-15-14-12-9-16(10-12)8-4-7-11-5-2-1-3-6-11/h1-7,12H,8-10H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQGWWSXIOXSPT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC=CC2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C/C=C/C2=CC=CC=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.